![molecular formula C11H21NO2 B13244060 2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13244060.png)
2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . This compound features a cyclohexene ring, an amino group, and an ethoxyethanol moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol typically involves the reaction of cyclohex-3-en-1-ylmethylamine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids or bases, can further enhance the reaction efficiency. The product is then purified using techniques like distillation, recrystallization, or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[(Cyclohex-3-en-1-yl
Biological Activity
2-{2-[(Cyclohex-3-en-1-ylmethyl)amino]ethoxy}ethan-1-ol is a chemical compound with the molecular formula C11H21NO2. Its unique structure, featuring a cyclohexenylmethyl group and an ethoxy-alcohol moiety, suggests potential applications in medicinal chemistry and biological research. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.
The compound has a molecular weight of 199.29 g/mol and is characterized by the following structural features:
Property | Value |
---|---|
Molecular Formula | C11H21NO2 |
Molecular Weight | 199.29 g/mol |
IUPAC Name | 2-[2-(cyclohex-3-en-1-ylmethylamino)ethoxy]ethanol |
InChI Key | OWFFXXNCEDJMDC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit the following activities:
- Enzyme Inhibition : The amino group in the compound can participate in nucleophilic substitution reactions, potentially inhibiting enzymes involved in metabolic pathways.
- Receptor Binding : The structural characteristics may allow for binding to specific receptors, influencing signaling pathways relevant to various physiological processes.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress.
Biological Applications
Research into the biological applications of this compound is still emerging, but several potential uses have been identified:
Pharmaceutical Development : Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
Biochemical Research : It can be utilized as a probe in studies investigating enzyme activities and metabolic pathways.
Therapeutic Potential : There is speculation about its role in treating conditions related to oxidative stress or metabolic disorders.
Comparative Analysis
To better understand the potential of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Aminoethanol | C2H7NO | Simple amine structure; widely used in organic synthesis. |
Cyclohexanemethanol | C7H14O | Contains a cyclohexane ring; lacks amino functionality. |
Ethanolamine | C2H7NO | Contains both amine and alcohol functionalities; used in pharmaceuticals but lacks cyclohexene component. |
The combination of a cyclohexene ring and an ethoxy-alcohol structure in this compound potentially offers distinct reactivity and biological interactions compared to these similar compounds.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-[2-(cyclohex-3-en-1-ylmethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H21NO2/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11/h1-2,11-13H,3-10H2 |
InChI Key |
OWFFXXNCEDJMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CNCCOCCO |
Origin of Product |
United States |
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